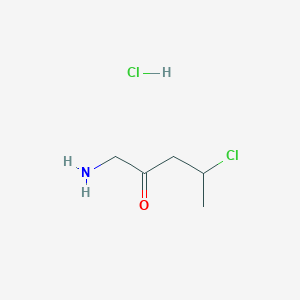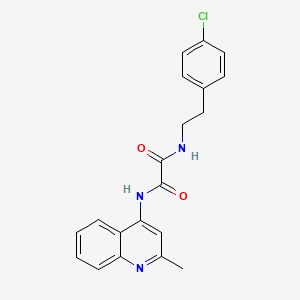
N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, quinoline derivatives can be synthesized through various methods. For instance, 4-chloro-6-methylquinolin-2(1H)-one can be obtained by acid hydrolysis of the 2,4-dichloro derivative . Nucleophilic substitution reactions of 2,4-dichloro-6-methylquinoline and 4-chloro-6-methylquinolin-2(1H)-one with malononitrile and ethyl cyanoacetate have been described .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The reactions of malononitrile and ethyl cyanoacetate with 2,4-dichloro-6-methylquinoline and 4-chloro-6-methylquinolin-2(1H)-one were investigated . Also, the cyclization reactions of the obtained quinolinone derivatives of malononitrile and cyanoacetate to produce novel annulated and/or 4-(azolyl or azinyl)quinolinones of expected biological importance are described .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related compounds, such as 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, has been explored due to its simple operation, low cost, and suitability for industrial production. This process involves starting with N1, N3-diphenylmalonamide and encompasses ammonolysis of ester, cyclization, methylation of amine, and hydrolysis reaction, leading to a high yield of 62.1% (Song Li-qian, 2014).
Corrosion Inhibition
Experimental and theoretical studies on benzoxazines, including 2-Methyl-4H-benzo[d][1,3]oxazin-4-one (BZ1) and 3-amino-2-methylquinazolin-4(3H)-one (BZ2), have shown their effectiveness as corrosion inhibitors on mild steel in hydrochloric acid solution. These studies highlight the role of nitrogen in the inhibitor's structure, concentration, and molecular weight in achieving high inhibition efficiency, suggesting potential industrial applications (A. Kadhim et al., 2017).
Antimicrobial Properties
Research into combining quinazolinone and 4-thiazolidinone frameworks has led to the synthesis of compounds with promising in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus. These findings open avenues for the development of new antimicrobial agents (N. Desai, A. Dodiya, P. N. Shihora, 2011).
Optoelectronic and Nonlinear Properties
The exploration of hydroquinoline derivatives has extended into the field of optoelectronics, where compounds such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have been studied for their structural, electronic, optical, and charge transport properties. These studies suggest their efficiency as multifunctional materials, highlighting their potential in electronic applications (A. Irfan et al., 2020).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-12-18(16-4-2-3-5-17(16)23-13)24-20(26)19(25)22-11-10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGIHJBFYAECJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
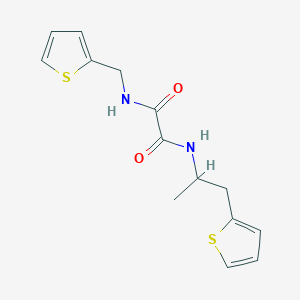
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)
![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)
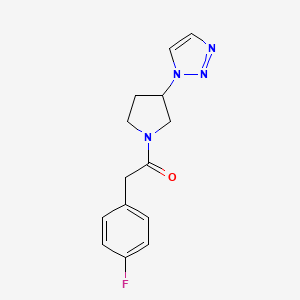
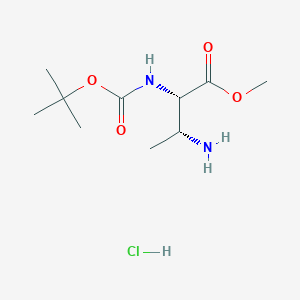

![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)
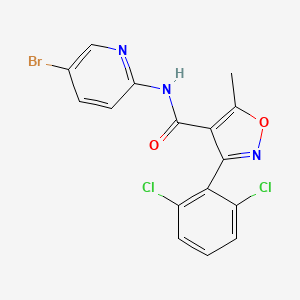
![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)
